molecular formula C12H16BrNO2 B12065052 4-(5-Bromo-2-methoxy-phenoxy)-piperidine

4-(5-Bromo-2-methoxy-phenoxy)-piperidine

Katalognummer: B12065052
Molekulargewicht: 286.16 g/mol
InChI-Schlüssel: WVXWRVZMVHEWMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Bromo-2-methoxy-phenoxy)-piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxy-phenoxy)-piperidine typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position.

    Etherification: The brominated product is then subjected to etherification with piperidine to form the final compound.

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Bromo-2-methoxy-phenoxy)-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The phenoxy group can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation and reduction can produce corresponding aldehydes, acids, or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(5-Bromo-2-methoxy-phenoxy)-piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(5-Bromo-2-methoxy-phenoxy)-piperidine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(5-Bromo-2-methoxyphenoxy)-acetic acid tert-butyl ester
  • 2-(5-Bromo-2-methoxyphenoxy)acetonitrile
  • (S)-(+)-3-(5-Bromo-2-methoxyphenoxy)tetrahydrofuran

Uniqueness

4-(5-Bromo-2-methoxy-phenoxy)-piperidine is unique due to its specific combination of functional groups and the presence of a piperidine ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C12H16BrNO2

Molekulargewicht

286.16 g/mol

IUPAC-Name

4-(5-bromo-2-methoxyphenoxy)piperidine

InChI

InChI=1S/C12H16BrNO2/c1-15-11-3-2-9(13)8-12(11)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI-Schlüssel

WVXWRVZMVHEWMQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Br)OC2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.